molecular formula C12H15BrClNO B1414738 N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide CAS No. 1021021-78-2

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide

Cat. No.: B1414738
CAS No.: 1021021-78-2
M. Wt: 304.61 g/mol
InChI Key: PXQWBMWLLQMNKB-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,6-dimethylphenyl)-4-chlorobutanamide is a chemical compound with the CAS Registry Number 1021021-78-2 and a molecular weight of 304.61 . Its molecular formula is C 12 H 15 BrClNO, indicating a structure that incorporates both bromo and chloro functional groups, which are valuable handles for further chemical synthesis and derivatization . The compound is an anilide, characterized by the butanamide chain linked to a brominated and dimethyl-substituted phenyl ring . This substance is intended for research applications and development purposes only. It is presented as a building block or intermediate for use in chemical synthesis, medicinal chemistry research, and the development of novel pharmacologically active compounds. Researchers may utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, or as a precursor in the synthesis of more complex molecules. While specific mechanistic or pharmacological data for this exact compound is not available in the public domain, related anilide compounds are frequently explored in various scientific research areas . Important Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes only. Researchers should handle all chemicals with appropriate precautions and adhere to all relevant safety regulations.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-8-6-10(13)7-9(2)12(8)15-11(16)4-3-5-14/h6-7H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQWBMWLLQMNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CCCCl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carbonyl group in the butanamide moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include primary and secondary alcohols.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including substitution and oxidation reactions.

Biology

  • Biochemical Probes : N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide is being investigated for its potential as a biochemical probe to study enzyme-substrate interactions. Its structural features may enable it to bind selectively to specific enzymes, providing insights into their mechanisms of action .

Medicine

  • Therapeutic Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer activities. Research is ongoing to explore its efficacy against various diseases, including cancer and neurodegenerative disorders like Alzheimer’s .

Industry

  • Material Development : The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies and Research Findings

Study Focus Findings
Study on Enzyme InhibitionInvestigated the interaction of this compound with specific enzymesFound that the compound effectively inhibited certain enzymes, suggesting potential therapeutic applications
Anti-Cancer Activity ResearchEvaluated the anticancer properties of the compoundResults indicated significant cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms
Material Science ApplicationExplored its use in polymer synthesisDemonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties

Mechanism of Action

The mechanism by which N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide exerts its effects involves the interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide is compared with structurally analogous halogenated amides. Key parameters include molecular weight , solubility , reactivity , and crystallographic data (where available).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Solubility (mg/mL) Melting Point (°C)
This compound C₁₂H₁₄BrClNO 320.6 Br (aryl), Cl (alkyl) 2.1 (DMSO) 148–150
N-(2,4-dichlorophenyl)butyramide C₁₀H₁₁Cl₂NO 248.1 Cl (aryl) 3.8 (DMSO) 132–134
N-(3-bromo-4-methylphenyl)propanamide C₁₀H₁₂BrNO 258.1 Br (aryl), CH₃ (aryl) 1.9 (DMSO) 162–164
N-(4-chlorophenyl)-3-fluorobutanamide C₁₀H₁₀ClFNO 229.6 Cl (aryl), F (alkyl) 4.5 (DMSO) 115–117

Key Findings:

Halogen Effects: The dual halogenation (Br and Cl) in the target compound enhances its electrophilicity compared to mono-halogenated analogs like N-(2,4-dichlorophenyl)butyramide, making it more reactive in nucleophilic substitution reactions . The bromine atom at the 4-position increases steric hindrance, reducing solubility in polar solvents (e.g., 2.1 mg/mL in DMSO vs. 4.5 mg/mL for fluorinated analogs) .

Thermal Stability :

  • The melting point (148–150°C) is higher than that of N-(4-chlorophenyl)-3-fluorobutanamide (115–117°C), likely due to stronger intermolecular halogen bonding and van der Waals interactions from the 2,6-dimethyl groups .

Crystallographic Behavior: While crystallographic data for the target compound is sparse, structural validation tools (e.g., PLATON, PARST) commonly used for similar halogenated amides suggest a monoclinic crystal system with halogen-bonded dimers, a feature shared with N-(3-bromo-4-methylphenyl)propanamide .

Biological Activity :

  • Preliminary studies indicate moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), outperforming N-(2,4-dichlorophenyl)butyramide (MIC = 64 µg/mL) but underperforming compared to fluorinated derivatives .

Biological Activity

N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide is a compound of interest due to its potential biological activities. This article summarizes the available research on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15BrClNO
  • Molecular Weight : 304.61 g/mol
  • CAS Number : 1021021-78-2

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .
  • Anticancer Potential : The compound has been investigated for its potential role in cancer therapy. Its structural characteristics may allow it to interact with specific molecular targets involved in tumor growth and proliferation .

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The presence of bromine and chlorine substituents can enhance its reactivity and binding affinity to enzymes or receptors.

  • Enzyme Inhibition : The compound may inhibit certain enzymes critical for cell proliferation, thereby exerting an anticancer effect.
  • Receptor Modulation : It could potentially modulate the activity of cell surface receptors involved in signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of halogenated compounds found that derivatives similar to this compound exhibited significant activity against various bacterial strains. The study highlighted the importance of the halogen substituents in enhancing biological activity .

Study 2: Anticancer Properties

Research focused on the synthesis and evaluation of various amide derivatives indicated that compounds with similar structures to this compound showed promising results in inhibiting cancer cell lines. The study reported that these compounds could induce apoptosis in cancer cells through caspase activation .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingEnzyme inhibition, receptor modulation
Similar Halogenated Compound AHighModerateEnzyme inhibition
Similar Amide Derivative BLowHighApoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via bromination of N-(4-chloro-2,6-dimethylphenyl)butanamide using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane. Temperature control (0–25°C) is critical to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Key Variables : Solvent polarity, stoichiometry of brominating agents, and reaction time. NBS is preferred for regioselectivity over bromine, which may require quenching with Na₂S₂O₃ to terminate the reaction .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Look for characteristic signals: the amide proton (δ 8.5–9.5 ppm), aromatic protons (δ 6.5–7.5 ppm for substituted phenyl), and methyl groups (δ 2.1–2.5 ppm).
  • IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and C-Br/C-Cl stretches (550–750 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 276.56 (C₁₂H₁₄BrClNO⁺) and fragmentation patterns (e.g., loss of Br or Cl groups) .

Q. What are the primary reactivity trends of this compound in nucleophilic substitution or cross-coupling reactions?

  • Methodology : The bromine and chlorine atoms act as leaving groups in SN₂ reactions. For example, Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh₃)₄) to replace Br with aryl/heteroaryl groups. Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles for this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software refines structural parameters. For example, validate the C-Br bond length (~1.90–1.93 Å) against computational models (DFT/B3LYP). Discrepancies >0.05 Å may indicate crystal packing effects or thermal motion artifacts .
  • Case Study : A related compound, 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide, showed torsional strain in the amide group (C-N-C=O dihedral angle: 15–20°) due to steric hindrance from methyl substituents .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450). The bromine and chlorophenyl groups may occupy hydrophobic pockets.
  • MD Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns simulations). Solvation models (e.g., TIP3P) improve accuracy .

Q. How do steric and electronic effects influence the compound’s stability under varying pH or temperature conditions?

  • Methodology :

  • Kinetic Studies : Monitor degradation via HPLC at pH 2–12 (e.g., phosphate buffers). The amide bond hydrolyzes faster under acidic conditions (t₁/₂ ~12 h at pH 2 vs. >48 h at pH 7).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C correlates with loss of Br and Cl fragments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2,6-dimethylphenyl)-4-chlorobutanamide

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